3-Fold Gain in CME Inhibition Potency Over the Parent Wiskostatin Scaffold
Clathrin-IN-2 (compound 8a) inhibits clathrin-mediated endocytosis with an IC50 of 2.3 ± 3.3 μM, representing a 3.0-fold improvement in potency compared to the parent racemic wiskostatin (IC50 = 6.9 ± 0.3 μM) when measured in the same cellular endocytosis assay [1]. This potency gain was achieved through focused medicinal chemistry optimization of the carbazole scaffold, specifically the retention of the 3,6-dibromo substitution and the S-configuration at the propan-2-ol stereocenter [1].
| Evidence Dimension | Inhibition of clathrin-mediated endocytosis (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 2.3 ± 3.3 μM |
| Comparator Or Baseline | Wiskostatin (racemic): IC50 = 6.9 ± 0.3 μM |
| Quantified Difference | 3.0-fold greater potency (6.9 / 2.3) |
| Conditions | In-cell endocytosis assay as reported in Cossar et al. Eur J Med Chem 2023; identical assay conditions for both compounds |
Why This Matters
For procurement decisions, this 3-fold potency gain means lower compound consumption per experiment and reduced risk of off-target effects at higher concentrations, directly impacting experimental cost and data quality.
- [1] Cossar PJ, Cardoso D, Mathwin D, Russell CC, Chiew B, Hamilton MP, Baker JR, Young KA, Chau N, Robinson PJ, McCluskey A. Wiskostatin and other carbazole scaffolds as off target inhibitors of dynamin I GTPase activity and endocytosis. Eur J Med Chem. 2023 Feb 5;247:115001. View Source
